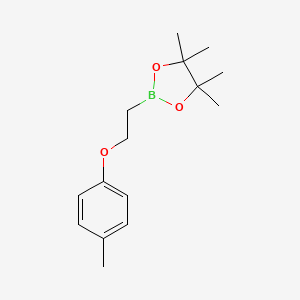

2-(4-Methylphenoxy)ethylboronic acid pinacol ester

CAS No.: 2377606-91-0

Cat. No.: VC4270587

Molecular Formula: C15H23BO3

Molecular Weight: 262.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377606-91-0 |

|---|---|

| Molecular Formula | C15H23BO3 |

| Molecular Weight | 262.16 |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[2-(4-methylphenoxy)ethyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H23BO3/c1-12-6-8-13(9-7-12)17-11-10-16-18-14(2,3)15(4,5)19-16/h6-9H,10-11H2,1-5H3 |

| Standard InChI Key | XIXAXWSWALWPQI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=C(C=C2)C |

Introduction

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is a boronic acid derivative that plays a crucial role as an intermediate in organic synthesis and medicinal chemistry. This compound is particularly valued for its versatility in various chemical reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Synthesis and Applications

The synthesis of boronic acid pinacol esters typically involves the reaction of boronic acids with pinacol in the presence of a catalyst or under specific conditions. For 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, the synthesis might involve similar principles, although specific methods are not detailed in the available literature.

This compound is useful in organic synthesis due to its role as a building block for more complex molecules. It can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds, a crucial step in the synthesis of pharmaceuticals and other organic compounds.

Research Findings

Research on boronic acid pinacol esters, including 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, highlights their stability and reactivity. Studies have shown that pinacol esters are more stable than their boronic acid counterparts, particularly against protodeboronation, which is a significant side reaction in many synthetic pathways . This stability is crucial for maintaining the integrity of the boronic acid moiety during complex synthesis protocols.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | A cross-coupling reaction used to form carbon-carbon bonds, often involving boronic acid derivatives. |

| Protodeboronation | A side reaction where the boronic acid group is replaced by hydrogen, often undesirable in synthesis. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume